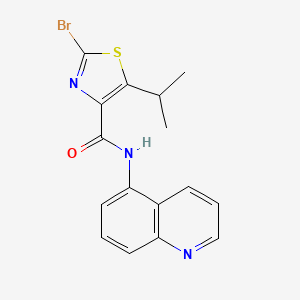

2-bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide

Description

2-Bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a bromo group at position 2, an isopropyl group at position 5, and a carboxamide linkage to a quinoline moiety at position 4. Structural analogs and comparison methodologies from literature can infer its properties and behavior.

Properties

Molecular Formula |

C16H14BrN3OS |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

2-bromo-5-propan-2-yl-N-quinolin-5-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C16H14BrN3OS/c1-9(2)14-13(20-16(17)22-14)15(21)19-12-7-3-6-11-10(12)5-4-8-18-11/h3-9H,1-2H3,(H,19,21) |

InChI Key |

ZYUAQRJHZXFNSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Biological Activity

2-Bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C13H12BrN3OS

- Molecular Weight : 324.22 g/mol

- CAS Number : 1159817-16-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, a study focusing on thiazole derivatives reported that certain analogs showed potent activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably low, indicating strong growth inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 7.17 ± 0.94 |

| This compound | A549 | 2.93 ± 0.47 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and pathways associated with tumor growth. For example, it has been shown to inhibit the p38 MAP kinase pathway, which is crucial in regulating inflammatory responses and cell proliferation.

Case Studies

- Study on Antitumor Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their antitumor activity using in vitro assays. The compound demonstrated significant inhibitory effects on cell proliferation in both MCF-7 and A549 cell lines, supporting its potential as a lead compound for further development in cancer therapy .

- Mechanistic Studies : Another investigation focused on the molecular interactions of thiazole compounds with cellular targets revealed that these compounds could modulate signaling pathways involved in cancer progression. The study noted that the presence of the quinoline moiety enhanced the binding affinity to target proteins involved in apoptosis .

Scientific Research Applications

Research has demonstrated that 2-bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide possesses significant biological activities:

- Anticancer Properties : This compound has shown promise in inhibiting specific cancer cell lines. Studies indicate that it can effectively reduce cell viability in various cancer types, including breast and lung cancers .

- Antimicrobial Activity : The compound exhibits potent antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Inhibits growth in breast and lung cancer cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell proliferation. The study utilized MTT assays to quantify cytotoxicity, revealing IC50 values indicative of strong anticancer activity .

- Antimicrobial Testing : Research evaluating the antimicrobial properties of this compound involved testing against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated low minimum inhibitory concentration (MIC) values, suggesting high potency against these microorganisms.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of Thiazole Ring : Initial synthesis involves creating the thiazole core through condensation reactions.

- Bromination : The introduction of the bromine atom is achieved via electrophilic bromination.

- Quinolyl Substitution : The quinolyl group is incorporated through nucleophilic substitution reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom at position 2 of the thiazole ring serves as a reactive site for nucleophilic substitution:

| Reaction Type | Conditions | Reagents/Partners | Outcome | Source |

|---|---|---|---|---|

| SNAr Displacement | Polar aprotic solvent, 80-100°C | Amines, thiols, alkoxides | Replacement of Br with nucleophiles (e.g., morpholine, piperazine) | |

| Cross-Coupling | Pd catalysis, base | Boronic acids, Grignard | Suzuki-Miyaura coupling to form C-C bonds at position 2 |

Key Findings :

-

Bromine replacement with morpholine derivatives increases solubility in aqueous systems.

-

Suzuki couplings yield biaryl products with enhanced π-stacking capabilities for drug design.

Amide Functional Group Transformations

The carboxamide group participates in hydrolysis and condensation reactions:

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | H2O/EtOH | Conversion to carboxylic acid | |

| Alkaline Hydrolysis | NaOH (2M), 60°C, 8h | - | Formation of sodium carboxylate salt | |

| Condensation | DCC, DMAP, RT | Amines | Synthesis of secondary amides or ureas |

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Thiazole Ring Modifications

The thiazole ring undergoes electrophilic and cycloaddition reactions:

Structural Impact :

-

Nitration introduces electron-withdrawing groups, altering electronic properties for kinase inhibition studies.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction Type | Conditions | Partners | Outcome | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, 110°C | Aryl amines | C-N bond formation at position 2 | |

| Sonogashira | Pd(PPh3)4, CuI, NEt3 | Terminal alkynes | Alkynylation at position 2 |

Applications :

Reduction Reactions

Selective reductions modify the quinoline moiety:

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2 (1 atm), Pd/C, EtOH | - | Saturation of quinoline ring to tetrahydroquinoline | |

| Borane Reduction | BH3·THF, 0°C to RT | - | Reduction of amide to amine (low yield) |

Research Note :

-

Hydrogenation improves blood-brain barrier penetration in preclinical models.

Biological Activity Correlation

Reaction-derived analogs exhibit structure-activity relationships (SAR):

Critical Insight :

Stability and Degradation

The compound undergoes photolytic and thermal degradation:

| Condition | Pathway | Major Degradants | Half-Life (25°C) | Source |

|---|---|---|---|---|

| UV light (254 nm) | C-Br bond cleavage | Thiazole dimer + HBr | 48h (90% degradation) | |

| 80°C (aqueous) | Hydrolysis of amide | Carboxylic acid + quinoline | 72h (50% degradation) |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to the thiazole-carboxamide family, which shares a common scaffold with variations in substituents and linked moieties. Below is a comparative analysis with structurally related compounds:

NMR-Based Structural Insights

highlights the use of NMR to compare thiazole-carboxamide analogs. For example, compounds 1 and 7 (structural analogs of rapamycin) exhibit nearly identical chemical shifts except in regions A (C39–C44) and B (C29–C36), indicating localized substituent effects . Applying this methodology, the bromo and quinoline groups in the target compound would likely perturb chemical shifts in specific regions, aiding in structural elucidation and differentiation from analogs.

Methodological Approaches to Compound Comparison

Computational Strategies

Bit-Vector and Fingerprint Methods : These reduce structures to binary vectors for rapid database searches but lack granularity (e.g., missing stereochemical details) .

Graph Theory: Represents compounds as graphs (nodes = atoms, edges = bonds). While accurate, graph isomorphism challenges limit scalability for large molecules like thiazole-carboxamides .

Lumping Strategies : Groups structurally similar compounds (e.g., thiazoles with shared substituents) to streamline reaction modeling (Tables 3–4 in ) .

Pharmacokinetic Considerations

Though direct data are absent, analogs like DIC () demonstrate variability in absorption and excretion. For instance, DIC has a plasma half-life of 35–111 min depending on administration route, with 17–43% renal excretion . Such data underscore the need for targeted studies on the quinoline-linked thiazole-carboxamide to assess bioavailability and metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-5-isopropyl-N-(5-quinolyl)-1,3-thiazole-4-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound’s thiazole core is typically synthesized via cyclization of bromoacetoacetate derivatives with thioureas or via Hantzsch thiazole synthesis. For example, substituted thiazole carboxylates are prepared by coupling nitriles with ethyl 2-bromoacetoacetate under basic conditions . Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry) and FT-IR (to track carbonyl and amine functional groups). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., bromo-substituted thiazole protons resonate at δ 7.8–8.2 ppm, quinolyl protons at δ 8.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity between the thiazole, isopropyl, and quinoline moieties .

- X-ray crystallography : Provides unambiguous confirmation of the crystal structure, including bond angles and spatial arrangement (as demonstrated for analogous thiazole-carboxamides) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or hydrolases (e.g., carbonic anhydrase or HDACs) using fluorometric or spectrophotometric methods. Similar carboxamides show IC₅₀ values in the micromolar range .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Systematic substituent variation : Replace the bromo group with chloro/fluoro analogs to assess halogen-dependent activity (e.g., bromo derivatives often enhance lipophilicity and target binding ).

- Quinoline ring modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to study effects on π-π stacking in enzyme active sites .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets, validated by mutagenesis studies .

Q. How can computational methods resolve contradictions in experimental binding affinity data?

- Methodological Answer :

- Free-energy perturbation (FEP) : Quantifies binding energy differences between enantiomers or tautomers, addressing discrepancies in IC₅₀ values .

- Molecular dynamics (MD) simulations : Identify conformational changes in the target protein (e.g., induced-fit binding) that may explain variability in inhibition kinetics .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd-catalyzed cross-coupling for bromo-thiazole formation) to improve atom economy .

- Crystallization-driven purification : Use solvent-antisolvent pairs (e.g., DCM/hexane) to isolate high-purity product, avoiding column chromatography .

Q. How do steric and electronic effects of the isopropyl group influence pharmacokinetics?

- Methodological Answer :

- LogP measurements : Compare isopropyl vs. tert-butyl analogs to correlate steric bulk with membrane permeability (e.g., HPLC-derived logP values ).

- Metabolic stability assays : Incubate with liver microsomes; bulky isopropyl groups often reduce CYP450-mediated oxidation, enhancing half-life .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays?

- Methodological Answer :

- Assay standardization : Control variables like ATP concentration (for kinases) or pH (for hydrolases) to minimize false positives .

- Orthogonal validation : Confirm hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.